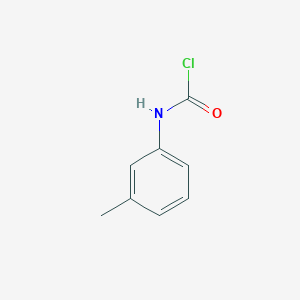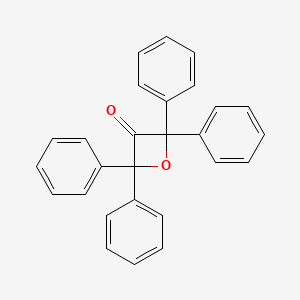
2,2,4,4-Tetraphenyloxetan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetraphenyloxetan-3-one is an organic compound with a unique structure characterized by a four-membered oxetane ring substituted with four phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetraphenyloxetan-3-one typically involves the cyclization of appropriate precursors. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes. This reaction can be carried out under UV light in the presence of a photosensitizer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,2,4,4-Tetraphenyloxetan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.
科学的研究の応用
2,2,4,4-Tetraphenyloxetan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is explored for applications in materials science, particularly in the development of polymers and advanced materials.
作用機序
The mechanism of action of 2,2,4,4-Tetraphenyloxetan-3-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Similar in structure but with methyl groups instead of phenyl groups.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a four-membered ring but different substituents.
Uniqueness
2,2,4,4-Tetraphenyloxetan-3-one is unique due to its combination of an oxetane ring and phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
特性
CAS番号 |
40112-59-2 |
|---|---|
分子式 |
C27H20O2 |
分子量 |
376.4 g/mol |
IUPAC名 |
2,2,4,4-tetraphenyloxetan-3-one |
InChI |
InChI=1S/C27H20O2/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-27(25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
CTQPTQOIDHWLEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


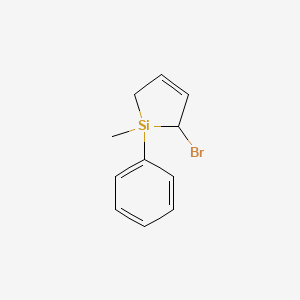
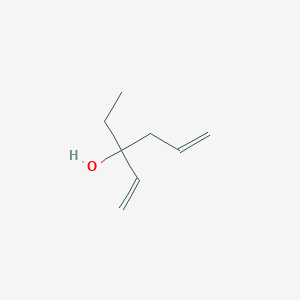
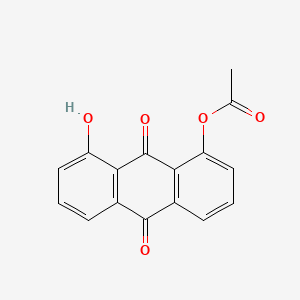
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
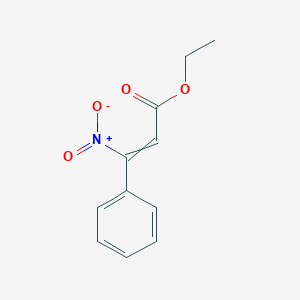


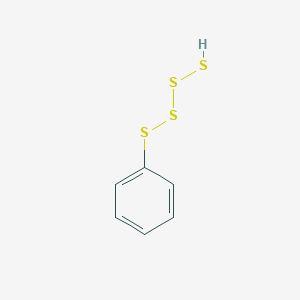
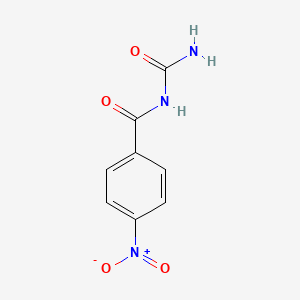

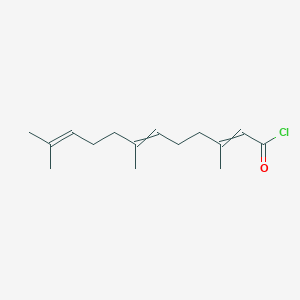

![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
